4-bromo-N,N-dimethylthiophene-3-carboxamide
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Overview
Description
4-bromo-N,N-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and a dimethylcarboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of N,N-dimethylthiophene-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Oxidation and Reduction: Oxidation can yield sulfoxides or sulfones, while reduction can lead to dihydrothiophenes.
Coupling Reactions: Coupling with aryl or alkyl boronic acids forms biaryl or alkyl-aryl thiophene derivatives.
Scientific Research Applications
4-bromo-N,N-dimethylthiophene-3-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-dimethylthiophene-3-carboxamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-bromo-N,N-dimethylfuran-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4-chloro-N,N-dimethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-N,N-dimethylthiophene-3-carboxamide is unique due to the presence of both a bromine atom and a dimethylcarboxamide group on the thiophene ring. This combination imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
4-bromo-N,N-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-11-4-6(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUSPJADBATJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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